REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[CH:8]=1)=[O:6].Cl.NO>O1CCOCC1.O>[O:6]1[C:5]([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=[N:2]1 |f:1.2,3.4|
|
Name
|
3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CC(=CC=C1)O)C
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC=C1C=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 75.5% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |